

# physicochemical properties of 2-tert-butyl-1,4-dimethoxybenzene

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## Compound of Interest

Compound Name: 2-tert-Butyl-1,4-dimethoxybenzene

Cat. No.: B1581072

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## An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-tert-butyl-1,4-dimethoxybenzene** (CAS No. 21112-37-8), an aromatic organic compound with applications as an intermediate in chemical synthesis and as a fragrance ingredient.<sup>[1]</sup> This document compiles essential quantitative data, details relevant experimental protocols for its synthesis and property determination, and presents logical workflows through standardized diagrams. The intended audience includes researchers, scientists, and professionals in drug development who may utilize this compound in their work.

## Physicochemical Properties

**2-tert-butyl-1,4-dimethoxybenzene** is a colorless liquid or solid organic compound.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below, providing a consolidated resource for laboratory and research applications.

Property	Value	Source(s)
IUPAC Name	2-tert-butyl-1,4-dimethoxybenzene	[2]
CAS Number	21112-37-8	[3][4]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O <sub>2</sub>	[1][4]
Molecular Weight	194.27 g/mol	[1][4]
Appearance	Colorless liquid or solid	[1]
Odor	Rich, woody, vetiver-like	[3][4]
Melting Point	70-70.5 °C	[3][5]
Boiling Point	117-118 °C (at 12 Torr); 273.8 °C (at 760 mmHg)	[3][5][6]
Density	0.9978 g/cm <sup>3</sup> (at 15 °C); 0.951 g/cm <sup>3</sup>	[3][5][6]
Water Solubility	19.17 mg/L (at 20 °C)	[3][5]
Solubility	Soluble in ethanol, dichloromethane, and acetone	[1]
Vapor Pressure	0.0094 mmHg (at 25 °C); 20 Pa (at 20 °C)	[3][5][6]
Flash Point	98.8 °C	[5][6]
Refractive Index	n <sub>20/D</sub> 1.509-1.512 (lit.)	[7]
LogP (Octanol/Water)	3.00130	[5]
XLogP3	3.5	[5][6]
Hydrogen Bond Acceptor Count	2	[5][6]
Hydrogen Bond Donor Count	0	[5]
Rotatable Bond Count	3	[5][6]

## Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections describe a common synthesis route and general protocols for determining key physicochemical properties.

### Synthesis Protocol: Friedel-Crafts Alkylation

The synthesis of **2-tert-butyl-1,4-dimethoxybenzene** can be achieved via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. This electrophilic aromatic substitution reaction is a standard method for introducing alkyl groups to an aromatic ring.<sup>[8][9][10]</sup> The protocol described for the synthesis of the related compound, 1,4-di-tert-butyl-2,5-dimethoxybenzene, provides a relevant procedural basis.<sup>[8][9]</sup>

#### Materials:

- 1,4-dimethoxybenzene
- tert-Butyl alcohol (or other tert-butylation agent)
- Glacial acetic acid
- Concentrated sulfuric acid
- Crushed ice and water
- Methanol (for washing/recrystallization)

#### Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, combine 1,4-dimethoxybenzene, tert-butyl alcohol, and glacial acetic acid.<sup>[8]</sup>
- **Cooling:** Cool the mixture to between 0–3 °C using an ice-water bath.<sup>[8]</sup>
- **Acid Addition:** Slowly add a pre-cooled solution of concentrated sulfuric acid dropwise to the stirred reaction mixture. Maintain the internal temperature between 15 and 20 °C throughout

the addition.[8][9]

- Reaction: After the acid addition is complete, remove the ice bath and continue stirring at room temperature for an additional 20-30 minutes to allow the reaction to complete.[9]
- Quenching: Carefully pour the reaction mixture over a large volume of crushed ice and water to dilute the acid and precipitate the crude product.[8]
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acids, followed by a wash with ice-cold methanol to remove organic impurities.[8][9]
- Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield high-purity **2-tert-butyl-1,4-dimethoxybenzene**. [8]

## Physicochemical Property Determination Protocols

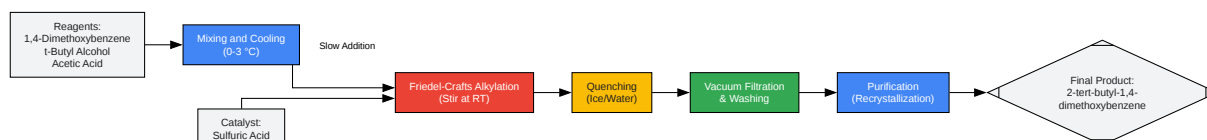
Standard laboratory methods are employed to measure the physicochemical properties of organic compounds.

- Melting Point Determination:
  - A small, dry sample of the crystalline solid is packed into a capillary tube.
  - The tube is placed in a calibrated melting point apparatus.
  - The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
  - The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
- Boiling Point Determination:
  - The compound is placed in a distillation flask. For pressure-sensitive compounds, a vacuum distillation setup is used.
  - The liquid is heated to boiling.

- The temperature at which the vapor and liquid phases are in equilibrium, as measured by a thermometer placed at the vapor outlet, is recorded as the boiling point. The pressure at which the measurement is taken must also be recorded.[\[3\]](#)[\[6\]](#)
- Solubility and Partition Coefficient (LogP) Determination:
  - The shake-flask method is a standard approach.[\[11\]](#)
  - A known amount of the compound is added to a mixture of n-octanol and water in a separatory funnel.
  - The mixture is shaken vigorously to allow for partitioning between the two immiscible layers and then allowed to equilibrate.
  - The concentration of the compound in each layer is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[12\]](#)
  - The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- Spectroscopic Analysis (NMR, IR, Mass Spectrometry):
  - Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and placed in an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded to elucidate the molecular structure by analyzing chemical shifts, spin-spin coupling, and integration.
  - Infrared (IR) Spectroscopy: A thin film of the sample (if liquid) or a KBr pellet (if solid) is prepared. The sample is analyzed with an IR spectrometer to identify characteristic functional groups based on the absorption of specific frequencies of infrared radiation.
  - Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. The compound is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting fragments is measured to determine the molecular weight and fragmentation pattern.[\[2\]](#)

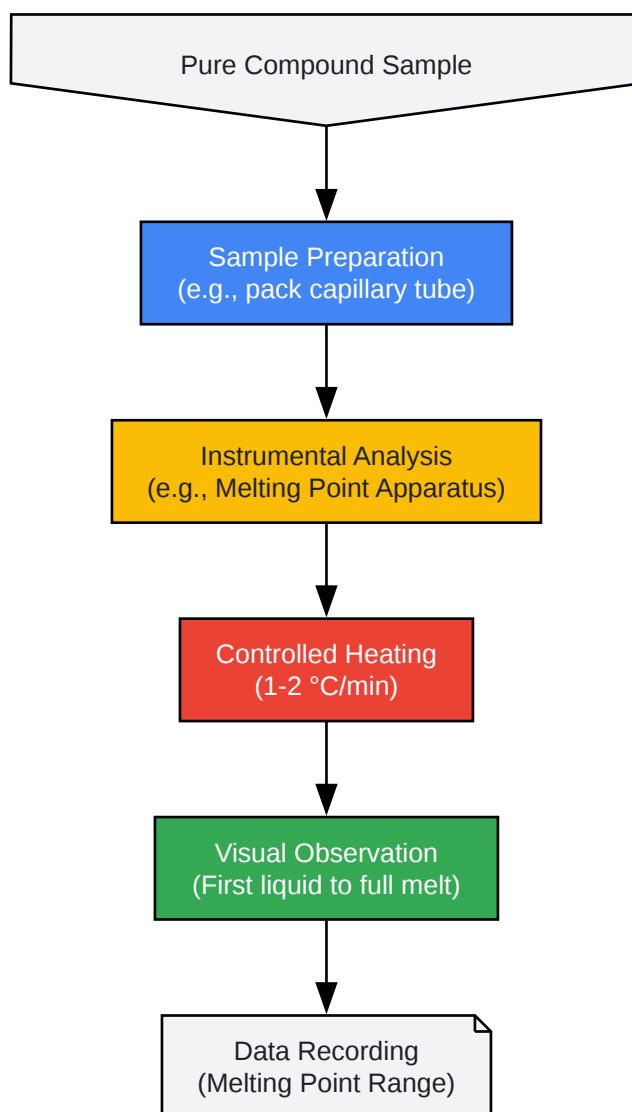
## Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to **2-tert-butyl-1,4-dimethoxybenzene**.



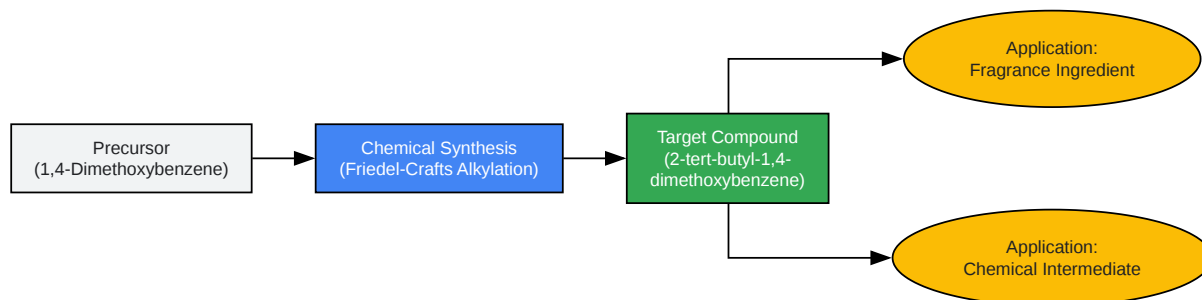
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Caption: Workflow for the synthesis of **2-tert-butyl-1,4-dimethoxybenzene**.



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Caption: General workflow for melting point determination.



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Caption: Logical relationship from precursor to applications.

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